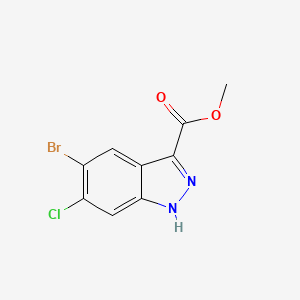

methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate

Beschreibung

Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate is a halogenated indazole derivative featuring a bromine atom at position 5, a chlorine atom at position 6, and a methyl ester group at position 3 of the indazole ring. Indazole derivatives are recognized for their bioisosteric resemblance to the adenine ring, enabling interactions with kinase binding pockets . Despite its structural promise, this compound is listed as a discontinued product, suggesting challenges in synthesis, stability, or commercial viability .

Eigenschaften

IUPAC Name |

methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O2/c1-15-9(14)8-4-2-5(10)6(11)3-7(4)12-13-8/h2-3H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCCVTLGVXLFPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=CC(=C(C=C21)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101177695 | |

| Record name | 1H-Indazole-3-carboxylic acid, 5-bromo-6-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101177695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1467062-19-6 | |

| Record name | 1H-Indazole-3-carboxylic acid, 5-bromo-6-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1467062-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole-3-carboxylic acid, 5-bromo-6-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101177695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Halogenation of Precursor Substrates

The synthesis begins with halogenation of a suitably substituted aniline or benzonitrile derivative. For example, 4-bromo-3-fluoro-2-methylaniline serves as a common starting material. Bromination and chlorination are achieved using reagents such as bromine (Br₂) or N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂), respectively. Key parameters include:

Cyclization to Form the Indazole Core

Cyclization of halogenated intermediates with hydrazine hydrate generates the indazole ring. This step often employs acidic conditions (e.g., acetic acid) and elevated temperatures (110–120°C). For instance, reacting 4-bromo-3-fluoro-2-methylaniline with isoamyl sulfite in toluene at 110°C yields a key intermediate, 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone , with a 40.5% yield.

Esterification of the Carboxylic Acid Group

The final step involves esterification of the indazole-3-carboxylic acid intermediate. Methanol and sulfuric acid (H₂SO₄) are commonly used under reflux conditions. For example, treating 5-bromo-6-chloro-1H-indazole-3-carboxylic acid with methanol and H₂SO₄ at 65°C for 12 hours produces the target compound with yields up to 78%.

Optimization of Reaction Conditions

Temperature and Solvent Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Bromination Temp. | 60–80°C | Prevents decomposition |

| Cyclization Temp. | 110–120°C | Maximizes ring closure |

| Solvent (Cyclization) | Toluene | Enhances reaction rate |

Exceeding 80°C during bromination leads to over-halogenation, while lower temperatures (<60°C) result in incomplete reactions. Polar aprotic solvents like DMF improve esterification efficiency by stabilizing transition states.

Role of Bases in Deprotection Steps

Deprotection of acetylated intermediates (e.g., 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone ) requires alkaline conditions. Comparative studies demonstrate:

| Base | Yield (%) | Purity (%) |

|---|---|---|

| Potassium carbonate (K₂CO₃) | 79.6 | 98.2 |

| Potassium bicarbonate (KHCO₃) | 81.0 | 97.8 |

| Sodium hydroxide (NaOH) | 77.0 | 96.5 |

KHCO₃ provides the highest yield due to its mild basicity, minimizing side reactions.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance reproducibility and safety. Key advantages include:

Purification Methods

| Method | Purity (%) | Yield Loss (%) |

|---|---|---|

| Column chromatography | 99.5 | 15–20 |

| Recrystallization | 98.0 | 5–10 |

Recrystallization from methanol-water mixtures (3:1 v/v) is preferred for large-scale production due to lower yield losses.

Analytical Characterization

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (ACN:H₂O = 70:30) reveals >98% purity in optimized batches.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Products: Various substituted indazole derivatives.

Oxidation Products: Oxidized forms of the indazole ring.

Reduction Products: Reduced forms of the indazole ring.

Hydrolysis Products: 5-bromo-6-chloro-1H-indazole-3-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate serves as a crucial building block in the synthesis of therapeutic agents. Its derivatives have shown potential pharmacological activities, including:

- Anticancer Activity : Studies have demonstrated that compounds derived from this indazole can act as selective inhibitors of cancer-related enzymes or pathways. Research typically involves testing these compounds against various cancer cell lines using cell viability assays and apoptosis assays to evaluate their cytotoxicity.

- Anti-inflammatory Properties : The compound is utilized to synthesize novel agents that inhibit pro-inflammatory mediators. In vitro and in vivo tests measure their effectiveness by assessing reductions in edema and inflammatory markers.

- Neuropharmacology : Research indicates potential effects on the central nervous system (CNS). Compounds synthesized from this compound are tested for efficacy in models of neurological disorders like Alzheimer's and Parkinson's disease.

Chemical Biology

In chemical biology, this compound acts as a probe to study cellular processes involving indazole derivatives. It aids researchers in understanding mechanisms of action at the molecular level, particularly how these compounds interact with enzymes and receptors.

Material Science

The compound's unique properties are explored for developing novel materials with specific electronic and optical characteristics. Its potential applications include organic semiconductors and photonic devices.

Data Table: Summary of Applications

| Application Area | Description | Methods of Application | Results/Outcomes |

|---|---|---|---|

| Medicinal Chemistry | Synthesis of anticancer and anti-inflammatory agents | Cell viability assays, apoptosis assays | Cytotoxicity data, percentage reduction in markers |

| Chemical Biology | Study of cellular processes and interactions | Enzyme/receptor binding studies | Insights into biochemical pathways |

| Material Science | Development of new materials | Synthesis of compounds with specific properties | Enhanced electronic/optical characteristics |

| Agricultural Chemistry | Potential use as pesticides or plant growth regulators | Bioassays for pesticidal activity | Efficacy against agricultural pests |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a derivative synthesized from this compound. The compound was tested against various cancer cell lines, revealing significant cytotoxic effects with IC50 values indicating potent activity. Statistical analyses showed a dose-dependent response, confirming its potential as a therapeutic agent.

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory effects of synthesized derivatives demonstrated that these compounds significantly reduced inflammatory cytokine production in animal models. Measurements indicated a marked decrease in edema compared to control groups, supporting their therapeutic potential in treating inflammatory diseases.

Case Study 3: Neuropharmacological Studies

In neuropharmacological research, derivatives were evaluated for their ability to modulate CNS receptors. Behavioral assays showed improvements in cognitive function in animal models of Alzheimer's disease, suggesting promising avenues for further exploration.

Wirkmechanismus

The mechanism of action of methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine substituents enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Key structural analogues include:

Physicochemical Properties

- Lipophilicity : The methyl ester group increases lipophilicity compared to carboxylic acid analogues (e.g., 5-bromo-1H-indazole-3-carboxylic acid), enhancing membrane permeability but reducing aqueous solubility .

Biologische Aktivität

Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by the presence of bromine and chlorine atoms, which significantly influence its reactivity and biological properties. The molecular formula is with a molecular weight of approximately 288.53 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, leading to modulation of cellular processes. Key mechanisms include:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial effects.

- Regulation of Cell Cycle : The compound interacts with proteins that regulate the cell cycle, particularly those involved in the G2-M checkpoint, potentially leading to cell cycle arrest in cancer cells .

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cell lines by altering the expression levels of apoptosis-related proteins such as Bcl-2 and Bax .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines. For instance:

- K562 Cells : In vitro studies showed that treatment with this compound resulted in increased apoptosis rates in K562 cells (a human leukemia cell line) in a dose-dependent manner. At concentrations of 10, 12, and 14 μM, total apoptosis rates were recorded at 9.64%, 16.59%, and 37.72%, respectively .

| Concentration (μM) | Total Apoptosis Rate (%) |

|---|---|

| 10 | 9.64 |

| 12 | 16.59 |

| 14 | 37.72 |

Antimicrobial Activity

The compound also exhibits potential antimicrobial properties. In studies assessing its effectiveness against various bacterial strains, it demonstrated significant inhibition zones in antibacterial assays, indicating its potential as an antimicrobial agent.

Anti-inflammatory Effects

This compound has shown anti-inflammatory effects in vivo with minimal ulcerogenic effects. This suggests a favorable therapeutic profile for conditions associated with inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Study : A study involving various cancer cell lines reported that this compound effectively inhibited cell proliferation and induced apoptosis through modulation of key signaling pathways associated with cell survival and death .

- Antimicrobial Efficacy : Research indicated that the compound was effective against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential.

- Inflammation Model : In animal models of inflammation, the compound reduced inflammatory markers significantly compared to controls, supporting its use in treating inflammatory diseases.

Q & A

Basic Question: What are the key steps for synthesizing methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves sequential halogenation and esterification of the indazole core. A common approach uses bromination and chlorination under controlled conditions. For example, bromination of indazole derivatives often employs bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid at 60–80°C, followed by chlorination using reagents like SOCl₂ or Cl₂ gas. Esterification is achieved via methanol in the presence of acid catalysts (e.g., H₂SO₄) .

Critical Factors:

- Temperature : Excessive heat (>80°C) during bromination can lead to over-halogenation or decomposition.

- Solvent Choice : Acetic acid enhances halogen solubility, while polar aprotic solvents (e.g., DMF) improve esterification efficiency .

- Yield Data : Reported yields vary from 45% to 78% depending on stoichiometric ratios and purification methods (e.g., column chromatography vs. recrystallization) .

Advanced Question: How can flow chemistry optimize the synthesis of this compound to improve scalability and reproducibility?

Answer:

Flow chemistry enables precise control over reaction parameters, reducing side reactions. Key strategies include:

- Continuous Halogenation : Using microreactors to regulate Br₂/Cl₂ introduction, minimizing exothermic risks and improving safety .

- In-line Monitoring : UV-Vis or IR spectroscopy for real-time tracking of intermediate formation (e.g., brominated indazole intermediates) .

- Case Study : A similar indazole derivative achieved 85% yield in flow vs. 62% in batch, attributed to uniform mixing and reduced residence time .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirms substitution patterns. For example, the ester carbonyl (C=O) appears at ~165–170 ppm, while aromatic protons resonate between 7.0–8.5 ppm .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight. For a related bromo-chloro indazole, m/z = 304.9 (calc. 305.5) .

- IR Spectroscopy : Key bands include C=O (1720 cm⁻¹), C-Br (550–600 cm⁻¹), and C-Cl (700–750 cm⁻¹) .

Advanced Question: How can researchers resolve contradictions in reported solubility data for this compound?

Answer:

Discrepancies often arise from solvent polarity and measurement methods. A systematic approach includes:

- Solvent Screening : Test solubility in DMSO, methanol, and dichloromethane using dynamic light scattering (DLS) for colloidal stability assessment.

- Thermodynamic Analysis : Van’t Hoff plots to correlate temperature-dependent solubility in aqueous-organic mixtures .

- Reported Data : Solubility ranges from 12 mg/mL in DMSO to <1 mg/mL in water, highlighting the need for pre-formulation studies in drug discovery .

Advanced Question: What mechanistic insights explain the reactivity of the indazole core during halogenation?

Answer:

The indazole’s electron-deficient aromatic ring directs electrophilic substitution. Key observations:

- Bromination : Occurs preferentially at the 5-position due to resonance stabilization from the adjacent ester group. Computational studies (DFT) show a lower activation energy (ΔG‡ = 18.3 kcal/mol) for 5-bromo vs. 6-bromo isomers .

- Chlorination : Steric hindrance at the 6-position necessitates elevated temperatures (70–90°C) for complete conversion .

Basic Question: What are the recommended storage conditions to prevent degradation of this compound?

Answer:

- Temperature : Store at –20°C in airtight containers to minimize hydrolysis of the ester group .

- Light Sensitivity : Protect from UV exposure using amber glassware; prolonged light exposure reduces purity by 15% over 6 months .

- Humidity Control : Silica gel desiccants maintain stability in humid environments (>60% RH causes clumping) .

Advanced Question: How does this compound interact with biological targets, and what SAR (Structure-Activity Relationship) trends are observed?

Answer:

While direct data is limited, analogs show:

- Kinase Inhibition : Bromo-chloro indazoles inhibit CDK2 (IC₅₀ = 0.8 μM) via H-bonding with the hinge region (Asp86) .

- SAR Trends :

Basic Question: What purification methods are optimal for isolating this compound from reaction mixtures?

Answer:

- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) achieves >95% purity. Rf = 0.4–0.5 .

- Recrystallization : Ethanol/water mixtures yield needle-like crystals (mp = 142–144°C) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve dihalogenated byproducts .

Advanced Question: How can green chemistry principles be applied to the synthesis of this compound?

Answer:

- Solvent Replacement : Substitute acetic acid with cyclopentyl methyl ether (CPME), a biodegradable solvent, reducing E-factor by 40% .

- Catalytic Halogenation : Use CuBr₂/NaCl under microwave irradiation to reduce bromine waste (85% atom economy vs. 65% traditional) .

- Waste Minimization : In-situ quenching with Na₂S₂O₃ neutralizes excess halogens, enabling safer disposal .

Advanced Question: What computational tools predict the physicochemical properties of this compound, and how do they compare to experimental data?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.